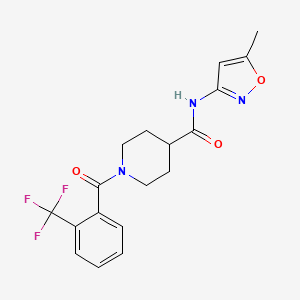

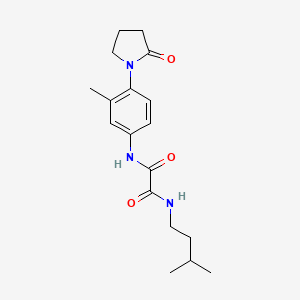

![molecular formula C23H17N5O B2656433 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide CAS No. 2034617-13-3](/img/structure/B2656433.png)

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide” is an organic compound that belongs to the class of imidazopyridines . Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide” can be analyzed using 1H and 13C NMR spectroscopy . The NMR spectrum provides information about the number and type of chemical entities in a molecule .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide” can be studied using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide” can be determined using various techniques such as melting point determination, yield calculation, and NMR spectroscopy .科学的研究の応用

Metabolic Activation and Genotoxicity

Research has investigated the metabolic activation and genotoxicity of heterocyclic aromatic amines (HAAs), including compounds structurally related to N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide. These compounds are of interest due to their formation during the cooking of meat and their potential carcinogenicity. Studies have explored the activation pathways, including N-hydroxylation by cytochrome P450 enzymes, leading to DNA adduct formation, which is a critical step in their mutagenicity and carcinogenicity (Turesky et al., 1998). Another study emphasized the differences in the metabolism of these HAAs between human and rat liver microsomes, highlighting the importance of considering interspecies variability in assessing health risks (Turesky et al., 2002).

DNA Adduct Formation and Carcinogenicity

Investigations into the DNA adducts formed by HAAs, including those structurally similar to N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide, have provided insights into their potential roles in mutagenesis and carcinogenesis. Studies have detailed the mechanisms of adduct formation and their implications for cancer risk, emphasizing the genotoxic effects of these compounds (Snyderwine & Schut, 1999). This research is foundational in understanding how such compounds may contribute to the development of cancer through interactions with genetic material.

Antimicrobial Activity

The antimicrobial properties of imidazo[1,5-a]quinoxaline derivatives, which share a similar chemical framework with N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide, have been explored. These studies aim to identify novel compounds with effective bacteriostatic and fungistatic activities, potentially leading to new therapeutic agents (Kalinin et al., 2013).

Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines, including those aminated with different nuclei, have been synthesized for potential applications as DNA-specific fluorescent probes. These compounds, through their interactions with DNA, offer the possibility of serving as tools for the detection and study of genetic materials, highlighting the diverse applications of this chemical class in biochemical research (Perin et al., 2011).

将来の方向性

The future directions in the research of “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide” could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of its bioactivity and potential applications in medicinal chemistry could be beneficial .

特性

IUPAC Name |

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O/c1-15-5-4-12-28-14-21(26-22(15)28)17-6-2-3-7-18(17)27-23(29)16-8-9-19-20(13-16)25-11-10-24-19/h2-14H,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBVTBHFPVEIOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC5=NC=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

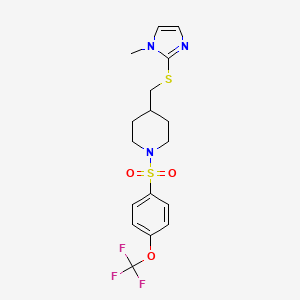

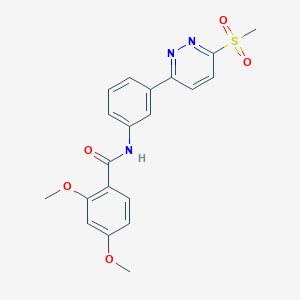

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656351.png)

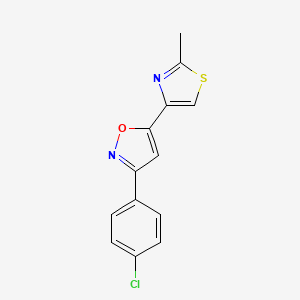

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

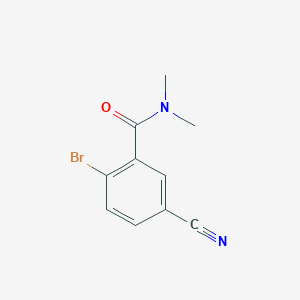

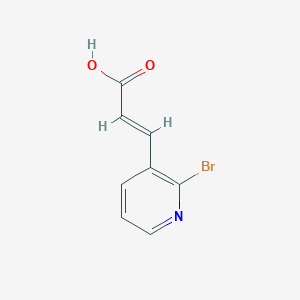

![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2656366.png)

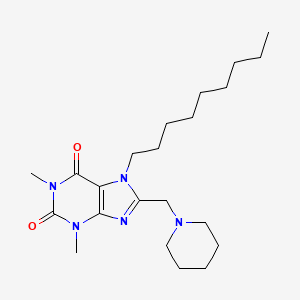

![1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2656369.png)

![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)

![N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2656373.png)